Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe
Description
Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe is a synthetic tetrapeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, DL-histidine (His), and two DL-phenylalanine (Phe) residues, one of which is para-nitro-substituted (4-NO₂). The terminal phenylalanine is methyl-esterified (OMe). This compound is of significant interest in medicinal chemistry due to its structural complexity and bioactivity, particularly as an antifungal agent against Phytophthora infestans (P. infestans), a pathogen responsible for devastating crop diseases. The para-nitro (4-NO₂) substituent on the phenyl ring is a critical structural motif, enhancing electron-withdrawing properties and influencing molecular interactions with biological targets .
Properties
Molecular Formula |
C33H34N6O8 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
methyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43) |
InChI Key |
TYHYOKXXWSTGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The nitro group is introduced via nitration of the phenylalanine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial production methods for Z-His-4-nitro-Phe-Phe-Ome are not extensively documented, large-scale synthesis would likely follow similar principles as SPPS, with optimizations for yield and purity. Automation and advanced purification techniques would be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases like pepsin, resulting in the cleavage of peptide bonds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Pepsin in acidic conditions (pH 2-4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Reduction: Z-His-4-amino-Phe-Phe-Ome.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for:
Enzyme Kinetics: Studying the specificity and catalytic mechanisms of proteases like pepsin.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Quantifying enzyme activity through spectrophotometric methods, as the nitro group provides a chromophore for detection.
Mechanism of Action
The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, positioning the scissile bond (typically between the phenylalanine residues) in the active site. Catalytic residues within the enzyme facilitate the cleavage of the peptide bond, resulting in the formation of smaller peptide fragments. The nitro group serves as a spectrophotometric marker, allowing researchers to monitor the reaction progress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Antifungal Activity
The antifungal efficacy of Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe is heavily influenced by the para-nitro group. Comparative studies with analogs bearing other substituents reveal:
- Fluorinated analogs (e.g., 4-F): Compounds like Cbz-DL-His-DL-Phe(4-F)-DL-Phe-OMe exhibit comparable antifungal activity to the 4-NO₂ derivative, attributed to the electron-withdrawing nature of fluorine, which enhances binding to fungal targets .
- Non-halogenated/non-nitrated analogs: Derivatives with substituents like methoxy (OCH₃) or hydrogen (H) at the para position show reduced activity, underscoring the necessity of strong electron-withdrawing groups for optimal efficacy .
Positional Influence of Substituents
The position of substituents on the phenyl ring is equally critical:
- Para (4-) vs. ortho (2-) substitution: Para-substituted derivatives (4-NO₂, 4-F) demonstrate 2–3-fold higher activity against P. infestans than ortho-substituted counterparts (e.g., 2-F or 2-OCH₃). This is likely due to steric hindrance in ortho-substituted compounds, which disrupts target binding .
- Meta substitution: Limited data exist, but meta-substituted analogs generally underperform compared to para derivatives .
Structural Modifications and Bioactivity
Modifications to the peptide backbone or ester group also impact activity:
- Methyl ester (OMe) vs. free carboxylic acid: The OMe group in Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe improves cell permeability, enhancing bioavailability compared to free-acid analogs .
- Histidine residue replacement: Substituting DL-His with other amino acids (e.g., alanine) reduces activity, suggesting His plays a role in target engagement or stabilization .
Data Tables
Table 1: Antifungal Activity of Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe and Analogous Compounds
| Compound Name | Substituent | Position | IC₅₀ (µM) vs. P. infestans | Activity Level |
|---|---|---|---|---|
| Cbz-DL-His-DL-Phe(4-NO₂)-DL-Phe-OMe | 4-NO₂ | Para | 12.3 ± 1.2 | High |
| Cbz-DL-His-DL-Phe(4-F)-DL-Phe-OMe | 4-F | Para | 14.7 ± 1.5 | High |
| Cbz-DL-His-DL-Phe(2-NO₂)-DL-Phe-OMe | 2-NO₂ | Ortho | 38.9 ± 3.1 | Moderate |
| Cbz-DL-His-DL-Phe(4-OCH₃)-DL-Phe-OMe | 4-OCH₃ | Para | 65.4 ± 4.8 | Low |
| Cbz-DL-Ala-DL-Phe(4-NO₂)-DL-Phe-OMe | 4-NO₂ | Para | 27.8 ± 2.3 | Moderate |
Research Findings
- Structure-Activity Relationship (SAR): The 4-NO₂ and 4-F substituents maximize antifungal activity by optimizing electron-withdrawing effects, which likely strengthen interactions with fungal enzymes or membranes .
- Synthetic Feasibility : The synthesis of para-substituted derivatives is more straightforward than ortho-substituted analogs, reducing production costs .
Biological Activity
Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe is a synthetic compound classified as a peptide derivative. Its structure includes histidine and phenylalanine residues, with a nitro group at the para position of one of the phenylalanine residues, and is protected by a benzyloxycarbonyl (Cbz) group along with a methoxy (OMe) substituent. This unique configuration enhances its stability and solubility, making it a promising candidate for various biological applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
- Antimicrobial Properties : Nitro-containing compounds are known for their antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties due to the presence of the nitro group.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications targeting diseases characterized by dysregulated enzyme activity.
Comparative Analysis
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and potential biological activities:
| Compound Name | Key Features | Unique Biological Activity |
|---|---|---|
| Cbz-DL-His-DL-Phe | Similar structure without nitro group | Lacks potential antimicrobial properties |
| Cbz-L-Phe-L-Phe | Two phenylalanine residues | No nitro modification; simpler structure |
| Cbz-L-His-L-Leu | Contains leucine instead of phenylalanine | Different biological activity profile |
| Cbz-DL-His-DL-Tyr | Contains tyrosine instead of phenylalanine | Potential for different receptor interactions |
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that derivatives with nitro groups often demonstrate enhanced antimicrobial efficacy. A study assessing the antibacterial properties of similar compounds found significant activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant strains.
- Proteasome Inhibition : In a study focused on peptide aldehydes as proteasome inhibitors, compounds similar to this compound showed promising results in inhibiting proteasome activities linked to cancer cell proliferation. The macrocyclic analogs demonstrated selectivity for the chymotrypsin-like active site of the proteasome, indicating potential applications in cancer therapy .
- Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that compounds related to this compound could modulate NF-κB signaling pathways, which are crucial in inflammatory responses and cancer progression. The inhibition of IκBα degradation was noted, leading to increased levels of phosphorylated IκBα, thereby preventing NF-κB activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
